molecular formula C23H19Cl3N6O3S B3062353 3-Chloro-4-(2-Methylamino-Imidazol-1-Ylmethyl)-Thiophene-2-Carboxylic Acid [4-Chloro-2-(5-Chloro-Pyridin-2-Ylcarbamoyl)-6-Methoxy-Phenyl]-Amide CAS No. 229336-92-9

3-Chloro-4-(2-Methylamino-Imidazol-1-Ylmethyl)-Thiophene-2-Carboxylic Acid [4-Chloro-2-(5-Chloro-Pyridin-2-Ylcarbamoyl)-6-Methoxy-Phenyl]-Amide

Cat. No. B3062353
CAS RN: 229336-92-9
M. Wt: 565.9 g/mol
InChI Key: LLHSZBPXQIOQJJ-UHFFFAOYSA-N
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Description

ZK-813039 is a small molecule drug initially developed by Bayer AG. It is known for its role as a factor Xa inhibitor, which makes it a potential candidate for anticoagulant therapy. The compound has been studied for its efficacy in treating venous thrombosis, a condition characterized by blood clots in the veins .

Preparation Methods

The synthesis of ZK-813039 involves the incorporation of hydrophilic groups to enhance its potency and selectivity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ZK-813039 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions can occur, leading to the gain of electrons or hydrogen atoms.

    Substitution: ZK-813039 can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ZK-813039 exerts its effects by inhibiting factor Xa, a serine protease with a central role in the coagulation cascade. By inhibiting factor Xa, ZK-813039 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism makes it a potent anticoagulant agent .

Comparison with Similar Compounds

ZK-813039 is compared with other factor Xa inhibitors such as ZK 814048 and ZK 810388. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic profiles. ZK-813039 is unique due to its high potency and selectivity, as well as its efficacy in a rat venous stasis model of thrombosis .

Similar Compounds

  • ZK 814048
  • ZK 810388

These compounds, like ZK-813039, are also factor Xa inhibitors and have been studied for their anticoagulant properties .

properties

CAS RN

229336-92-9

Molecular Formula

C23H19Cl3N6O3S

Molecular Weight

565.9 g/mol

IUPAC Name

3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H19Cl3N6O3S/c1-27-23-28-5-6-32(23)10-12-11-36-20(18(12)26)22(34)31-19-15(7-14(25)8-16(19)35-2)21(33)30-17-4-3-13(24)9-29-17/h3-9,11H,10H2,1-2H3,(H,27,28)(H,31,34)(H,29,30,33)

InChI Key

LLHSZBPXQIOQJJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN1CC2=CSC(=C2Cl)C(=O)NC3=C(C=C(C=C3OC)Cl)C(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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